molecular formula C9H13NO2 B8714586 4-(2-Hydroxyethyl)-3,5-dimethyl-1h-pyrrole-2-carbaldehyde CAS No. 324570-81-2

4-(2-Hydroxyethyl)-3,5-dimethyl-1h-pyrrole-2-carbaldehyde

Cat. No. B8714586
M. Wt: 167.20 g/mol
InChI Key: ZAXNONXVARBAJT-UHFFFAOYSA-N
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Patent
US07060822B1

Procedure details

tert-Butyl 4-(2-acetoxyethyl)-3,5-dimethylpyrrole-2-carboxylate (15 g, 53 mmol) was dissolved in TFA (40 ml) and the solution was stirred at 40° C. under nitrogen for 10 min. The reaction mixture was then cooled to 0° C. and triethylorthoformate (9.6 ml, 58 mmol) was added dropwise. The mixture was allowed to warm up to 20° C. and was stirred for 1 hr before being poured into ice water. This was extracted with dichloromethane and the extracts were washed successively with 10% aqueous ammonia and water and dried over MgSO4. 4-(2-acetoxyethyl)-3,5-dimethylpyrrole-2-carboxaldehyde was purified by silica gel chromatography using (7:3) ethyl acetate:hexane. Yield 45%, m.p. 125–27° C. (water).
Name
tert-Butyl 4-(2-acetoxyethyl)-3,5-dimethylpyrrole-2-carboxylate
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][C:7]1[C:8]([CH3:20])=[C:9]([C:13](OC(C)(C)C)=[O:14])[NH:10][C:11]=1[CH3:12])(=O)C.C(OC(OCC)OCC)C>C(O)(C(F)(F)F)=O>[CH3:20][C:8]1[C:7]([CH2:6][CH2:5][OH:4])=[C:11]([CH3:12])[NH:10][C:9]=1[CH:13]=[O:14]

Inputs

Step One
Name
tert-Butyl 4-(2-acetoxyethyl)-3,5-dimethylpyrrole-2-carboxylate
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)OCCC=1C(=C(NC1C)C(=O)OC(C)(C)C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
9.6 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 40° C. under nitrogen for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to 20° C.
STIRRING
Type
STIRRING
Details
was stirred for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
This was extracted with dichloromethane
WASH
Type
WASH
Details
the extracts were washed successively with 10% aqueous ammonia and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
4-(2-acetoxyethyl)-3,5-dimethylpyrrole-2-carboxaldehyde was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
10 min
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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